BChE-IN-29
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H37N3O3S |
|---|---|
Molecular Weight |
423.6 g/mol |
IUPAC Name |
3-[2-(azepan-1-yl)ethylsulfamoyl]-4-methyl-N,N-dipropylbenzamide |
InChI |
InChI=1S/C22H37N3O3S/c1-4-13-25(14-5-2)22(26)20-11-10-19(3)21(18-20)29(27,28)23-12-17-24-15-8-6-7-9-16-24/h10-11,18,23H,4-9,12-17H2,1-3H3 |
InChI Key |
QEXXJYUNSPANQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC(=C(C=C1)C)S(=O)(=O)NCCN2CCCCCC2 |
Origin of Product |
United States |
Molecular Mechanisms and Enzymatic Characterization of Bche in 29
Elucidation of BChE-IN-29 Binding Affinity and Potency
The binding affinity and potency of an enzyme inhibitor are typically assessed by determining its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki).
Determination of Half-Maximal Inhibitory Concentrations (IC50) for BChE
The half-maximal inhibitory concentration (IC50) represents the concentration of an inhibitor required to inhibit 50% of the enzyme's activity. Studies investigating this compound and related compounds have reported its potency against BChE.
One source identifies this compound as equivalent to Compound 27a and reports an IC50 value of 0.078 μM for BChE guidetopharmacology.org. The same source also provides an IC50 value for AChE of 0.74 μM for this compound guidetopharmacology.org.
Another study, focusing on balanced dual inhibitors of BChE and HDAC6, identifies Compound 29a as having potent inhibitory activity against human BChE (hBChE) with an IC50 of 1.8 nM uni-freiburg.deroyalsocietypublishing.org. This study also provides an IC50 value for HDAC6 of 71.0 nM for Compound 29a uni-freiburg.deroyalsocietypublishing.org.
The differing IC50 values and compound numbering (this compound as Compound 27a vs. Compound 29a) across different sources suggest that these might refer to distinct compounds or variations thereof. However, both sets of data indicate inhibitory activity against BChE.
| Compound Name (Identifier) | Target Enzyme | IC50 Value | Reference |
| This compound (Compound 27a) | BChE | 0.078 μM | guidetopharmacology.org |
| This compound (Compound 27a) | AChE | 0.74 μM | guidetopharmacology.org |
| Compound 29a | hBChE | 1.8 nM | uni-freiburg.deroyalsocietypublishing.org |
| Compound 29a | HDAC6 | 71.0 nM | uni-freiburg.deroyalsocietypublishing.org |
Quantification of Inhibition Constants (Ki) and Dissociation Constants
The inhibition constant (Ki) is a measure of the affinity of an inhibitor for an enzyme. A lower Ki value indicates a higher binding affinity and thus a more potent inhibitor. Dissociation constants (Kd) also reflect the affinity of a compound for its target readthedocs.io.
While IC50 values provide a measure of potency in a functional assay, Ki values offer a more direct measure of binding affinity, independent of substrate concentration in competitive inhibition scenarios uniprot.org. The determination of Ki typically involves analyzing enzyme activity at various inhibitor and substrate concentrations and fitting the data to appropriate kinetic models, such as those represented by Lineweaver-Burk or Dixon plots dergipark.org.trresearchgate.net.
Specific Ki or dissociation constant values for this compound (or Compound 27a/29a in the context of BChE inhibition) were not explicitly available in the provided search results. However, the dual inhibitor study mentioning Compound 29a highlights structure-activity relationship (SAR) studies, which often involve detailed binding affinity analysis uni-freiburg.deroyalsocietypublishing.org. Studies on other BChE inhibitors have reported Ki values, demonstrating the standard practice of quantifying this parameter in enzymatic characterization dergipark.org.trresearchgate.net.
Kinetic Characterization of this compound Inhibition Mode
Understanding the mode of inhibition (competitive, non-competitive, mixed-type) provides insights into how an inhibitor interacts with the enzyme's active site or other sites.
Investigation of Time-Dependent Inhibition and Reversibility Profiles
Assessing the time-dependent nature and reversibility of inhibition is crucial for understanding the stability of the enzyme-inhibitor complex and the duration of the inhibitory effect. Reversible inhibitors bind to the enzyme through non-covalent interactions, and the enzyme activity can be restored upon removal of the inhibitor. Irreversible or pseudo-irreversible inhibitors form more stable complexes, often through covalent modification of the enzyme, leading to prolonged inhibition.
Time-dependent inhibition is typically investigated by pre-incubating the enzyme with the inhibitor for different periods before adding the substrate and measuring activity researchgate.net. Reversibility can be assessed by diluting the enzyme-inhibitor mixture or using dialysis to remove the inhibitor and then measuring the recovery of enzyme activity over time.
Specific data regarding the time-dependent inhibition or reversibility of this compound were not found in the provided search results. However, studies on other carbamate-based BChE inhibitors have shown time-dependent inhibition and varying degrees of reversibility. For example, some carbamate (B1207046) inhibitors show spontaneous reactivation of BChE activity over several hours.
Selectivity Assessment of this compound Towards Cholinesterases
Selectivity is a critical characteristic of an enzyme inhibitor, particularly when targeting one enzyme within a family of related enzymes, such as the cholinesterases (BChE and AChE). Selective inhibitors minimize off-target effects and potential side effects associated with inhibiting related enzymes latoxan.comwikipedia.org.
The available IC50 values provide some insight into the selectivity of this compound towards cholinesterases. For this compound (Compound 27a), the IC50 for BChE (0.078 μM) is approximately 9.5 times lower than its IC50 for AChE (0.74 μM), suggesting some selectivity for BChE over AChE guidetopharmacology.org.
For Compound 29a, reported as a potent hBChE inhibitor, the IC50 for hBChE (1.8 nM) is significantly lower than its IC50 for HDAC6 (71.0 nM), indicating selectivity over this other target uni-freiburg.deroyalsocietypublishing.org. While a direct comparison to AChE IC50 for Compound 29a from the same study was not found in the provided results, the context of developing selective BChE inhibitors suggests that selectivity over AChE would be a desirable property latoxan.comwikipedia.org.
Studies on other BChE inhibitors emphasize the importance of achieving selectivity over AChE to potentially reduce cholinergic side effects associated with non-selective cholinesterase inhibition latoxan.com. The structural differences between the active sites of AChE and BChE contribute to the ability to design selective inhibitors readthedocs.io.
Differentiation of Butyrylcholinesterase versus Acetylcholinesterase Inhibition
This compound has been identified as an inhibitor of butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). Experimental data indicates a notable difference in its inhibitory potency between the two enzymes. This compound demonstrates a lower half-maximal inhibitory concentration (IC50) for BChE compared to AChE. researchgate.netresearchgate.net Specifically, the IC50 value for BChE was reported as 0.078 μM, while the IC50 value for AChE was 0.74 μM. researchgate.netresearchgate.net This suggests that this compound is more potent in inhibiting BChE activity than AChE activity under the tested conditions.
The following table summarizes the inhibitory potency of this compound against human BChE and AChE:
| Enzyme | IC50 (μM) |
| Butyrylcholinesterase (BChE) | 0.078 |
| Acetylcholinesterase (AChE) | 0.74 |
Evaluation of Specificity Against Other Esterases and Related Enzymes
Information specifically detailing the evaluation of this compound's specificity against esterases other than BChE and AChE, or against other related enzymes, was not found within the provided search results.
Structural Basis of this compound-Enzyme Interactions
Understanding the structural basis of how this compound interacts with enzymes, particularly BChE, is crucial for elucidating its mechanism of action.
Identification of Key Amino Acid Residues Involved in Binding
Information specifically identifying the key amino acid residues involved in the binding of this compound to butyrylcholinesterase or other enzymes was not found within the provided search results.
Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, Pi-Stacking, Hydrophobic Contacts)
Detailed analysis of the specific non-covalent interactions, such as hydrogen bonding, pi-stacking, or hydrophobic contacts, that occur between this compound and its target enzymes was not found within the provided search results.
Structure Activity Relationship Sar and Structure Selectivity Relationship of Bche in 29 Analogues
Design Principles for BChE-IN-29 Derivative Libraries
The design of this compound derivative libraries is guided by the goal of exploring the chemical space around the core scaffold to identify compounds with enhanced inhibitory activity and selectivity towards BChE. Structure-based design strategies, including modifying compounds from existing libraries and fragment-based approaches, are employed. impactfactor.org Molecular docking analysis provides insights into the binding modes of potential inhibitors within the BChE active site, informing the rational design of modifications. nih.govmdpi.com For instance, initial hit compounds identified through virtual screening can serve as starting points for chemical optimization and SAR studies. nih.govmdpi.com The design process often focuses on modifying specific regions of the molecule, such as amino side-chains or substituents on aromatic rings, based on predicted interactions with key residues in the BChE active site. mdpi.com Exploring different linker lengths and incorporating various substituents (e.g., methoxy, chloro, benzyloxy) at different positions are common strategies in library design. rsc.orgnih.gov
Impact of Systematic Structural Modifications on BChE Inhibitory Potency
Systematic structural modifications of the this compound scaffold and its analogues have a significant impact on their inhibitory potency against BChE. SAR studies are essential for understanding these relationships and guiding the synthesis of more potent inhibitors. mdpi.comportlandpress.comresearchgate.net
Effects of Substituent Position and Electronic Properties
The position and electronic properties of substituents on the this compound scaffold and its analogues play a crucial role in determining inhibitory potency. For example, studies on phosphoramidate (B1195095) analogues have highlighted the importance of steric and electronic effects of amino substituents on inhibition kinetics. portlandpress.comresearchgate.net The correlation between inhibitory potency and the length of N-monoalkyl chains has been related to optimized interactions with the acyl-binding pocket of BChE, as revealed by X-ray structures. portlandpress.comresearchgate.net In other series of compounds studied for BChE inhibition, the position of substituents on aromatic rings (e.g., ortho, meta, para) has been shown to influence potency. arabjchem.org Electron-withdrawing groups have sometimes been found to be more effective for cholinesterase inhibition compared to electron-donating groups. arabjchem.org
Influence of Stereochemical Variations on Activity
Stereochemical variations can significantly influence the activity of BChE inhibitors. While some studies on different compound classes have shown that one enantiomer is significantly more potent than the other against BChE, this is not universally true for all scaffolds. acs.orgnih.gov For instance, in some series, compounds with an S-configuration have proven more potent than their corresponding enantiomers, with notable differences in activity ratios (R/S). acs.orgnih.gov However, other series of compounds have demonstrated potent anticholinesterase action for both enantiomeric forms, albeit sometimes with a preference for one configuration. acs.orgnih.gov The stereoselectivity of BChE for substrates and inhibitors is a known phenomenon, influenced by the enzyme's active site structure. nih.govnih.gov
Correlation of Structural Features with Cholinesterase Selectivity
A key aspect of developing BChE inhibitors is achieving selectivity over AChE, as this can lead to reduced side effects. mdpi.comnih.gov The structural differences between the active sites of AChE and BChE are exploited to design selective inhibitors. nih.govmdpi.comacs.org While both enzymes share a similar catalytic mechanism and active site components (catalytic triad, choline (B1196258) binding pocket, acyl-binding pocket), the size and shape of the active site gorge differ. nih.govmdpi.comacs.org BChE has a larger active site pocket (approximately 500 ų) compared to AChE (approximately 300 ų), allowing it to accommodate bulkier substrates and inhibitors. nih.govnih.gov
Studies on various compound classes have shown that the structure of the N-substituted moiety of a carbamoyl (B1232498) side chain can primarily determine selectivity for AChE or BChE. acs.orgnih.gov For example, certain substituents like N-4'-isopropylphenylcarbamates have demonstrated high BChE preference, while others like N-phenyl- and N-methylphenylcarbamates show high AChE selectivity. acs.orgnih.gov Bulky substituents that can be accommodated in the larger BChE active site but are hindered in the narrower AChE gorge contribute to BChE selectivity. acs.orgnih.govacs.org Structural features that allow for favorable interactions within the BChE active site, such as π-π interactions with specific residues (e.g., Trp231 and Phe329) or hydrogen bonding, can contribute to both potency and selectivity. arabjchem.orgnih.govacs.org
Development of Predictive Structure-Activity Models for the this compound Scaffold
The development of predictive structure-activity models, such as Quantitative Structure-Activity Relationship (QSAR) models, is a valuable approach to guide the design and virtual screening of new this compound analogues. nih.govnih.govacs.orgresearchgate.net These models aim to correlate structural features and physicochemical properties of compounds with their inhibitory activity and selectivity. nih.govnih.govacs.orgmdpi.com
Machine learning methods have been applied to build QSAR models for predicting BChE inhibition activity and selectivity based on high-throughput screening data. nih.govacs.org These models can identify chemical features significantly associated with BChE activity and/or selectivity. nih.govacs.org In silico approaches, including ligand-based and protein-mediated methods, are used to specify electronic, steric, and lipophilic factors that are potentially valid for QSAR modeling of this compound analogues. nih.govmdpi.com Predictive models can help foresee activity cliffs and identify structural series and features important for BChE inhibition, thereby facilitating the design and optimization of novel inhibitors. nih.govnih.govacs.orgmdpi.com Molecular docking simulations are often used in conjunction with QSAR modeling to understand the binding interactions and inform model development. acs.orgnih.govmdpi.comnih.govmdpi.com
Synthetic Methodologies and Chemical Derivatization of Bche in 29
Original Synthesis Pathways for BChE-IN-29 and Core Scaffolds
The synthesis of compounds related to BChE inhibition often involves the construction of core scaffolds such as indole (B1671886), piperidine, and other heterocyclic systems. For instance, the synthesis of 3-(piperidin-4-yl)indolin-2-one, a core structure found in some indole-based compounds, can be achieved through the hydrogenation of 3-(1-benzyl-4-piperidinyl)indol-2-one in the presence of a palladium on carbon (Pd/C) catalyst in a mixture of acetic acid and methanol. This reaction proceeds at 50°C under a hydrogen pressure of 50 Psi, yielding the desired product after filtration, concentration, pH adjustment with NaOH, extraction, and further concentration. chemicalbook.com
Another relevant core scaffold is the tetrahydroisoquinoline system. The Bischler–Nepieralski reaction is a common strategy for synthesizing isoquinoline (B145761) derivatives, involving the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent like POCl₃, P₂O₅, or ZnCl₂ to form 3,4-dihydroisoquinoline (B110456) derivatives. Subsequent reduction using agents such as sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation yields the tetrahydroisoquinolines. rsc.org Reductive amination is also utilized in the synthesis of related compounds, such as the reaction between 3-benzyloxybenzaldehyde (B162147) and tyramine (B21549) to yield a lead compound. rsc.org
The synthesis of 1-benzyl-3-piperidone hydrochloride, a potential intermediate for piperidine-containing structures, can involve the reaction of N-benzyl glycine (B1666218) ethyl ester with a 4-halogenated ethyl acetate (B1210297) derivative, followed by further reactions and crystallization steps. google.com
Development of Optimized and Efficient Synthetic Routes for this compound Analogues
Efforts to develop optimized and efficient synthetic routes for this compound analogues focus on improving yields, reducing reaction times, and simplifying purification procedures. One-pot synthesis approaches are explored to enhance efficiency. An example includes a one-pot synthesis of isatin-based 2-aminothiazol-4-one conjugates using MgO nanoparticles in aqueous media. This method involves the reaction of isatin (B1672199) or its derivatives with 2-aminothiazoles. academie-sciences.fr
Optimization of synthetic routes can also involve modifying reaction conditions, such as the solvent, temperature, and reaction time, as seen in the synthesis of 1-(4-fluorobenzyl)-3-isobutylpiperazin-2-one. rsc.org The use of specific catalysts and reagents, like sodium cyanate (B1221674) in acetic acid or water for the synthesis of urea (B33335) derivatives, can also lead to improved efficiency and higher yields. google.com
Strategies for the Preparation of this compound Derivatives for SAR Studies
Structure-Activity Relationship (SAR) studies require the synthesis of a series of derivatives with systematic modifications to the core structure or substituents. Strategies for preparing these derivatives include:
Modification of terminal amino groups: Varying the substituents on terminal amino groups can significantly impact BChE inhibitory activity and selectivity. mdpi.com
Scaffold hopping and cyclization: Replacing flexible linkers with rigid ring systems, such as cyclizing a diethylamino group to a tetrahydropyrrole ring, can lead to improved activity and selectivity. mdpi.com
Substitution on aromatic rings: Introducing different electron-withdrawing or electron-donating groups at various positions on aromatic moieties allows for the investigation of their electronic and steric effects on activity. rsc.orgmdpi.commdpi.com
Varying linker lengths: Modifying the length of alkyl chains or other linkers between structural fragments can influence the binding interaction with the enzyme. rsc.org
Introduction of different heterocyclic systems: Incorporating various heterocyclic rings into the molecular structure is a common strategy in SAR studies to explore diverse chemical space and their impact on biological activity. Examples include the synthesis of indole, imidazole, and quinoxaline (B1680401) derivatives. srce.hr
Peptide coupling reagents like HATU and coupling reactions are frequently employed to link different molecular fragments and synthesize amide derivatives for SAR studies. google.com
Introduction of Functional Groups for Biological Probing and Imaging Applications
Introducing specific functional groups into this compound or its derivatives allows for their use as biological probes or imaging agents.
Fluorescent labels: Fluorogenic probes are designed to exhibit a change in fluorescence properties upon interaction with BChE. This often involves linking a fluorophore to a BChE-responsive moiety through a self-immolative linker. rsc.orgrsc.org Cleavage by BChE releases the fluorophore, leading to a detectable fluorescence signal. rsc.orgrsc.org Examples include probes based on BODIPY or tricyanofuran scaffolds. mdpi.com
Radioactive isotopes: Incorporating radioactive isotopes, such as Carbon-11 ([¹¹C]) or Fluorine-18 ([¹⁸F]), allows for imaging applications like Positron Emission Tomography (PET). The synthesis of a [¹¹C]-labeled compound involved the reaction of an indole precursor with [¹¹C]CO. nih.gov Similarly, an [¹⁸F]-labeled compound was synthesized by reacting a carboxamide precursor with [¹⁸F]-4-fluorobenzyl bromide. nih.gov
Groups for conjugation: Functional groups like hydroxyl, amino, or carboxylic acid can serve as attachment points for conjugating BChE inhibitors to other molecules, such as fluorescent dyes or nanoparticles, for targeted delivery or imaging. acs.orgresearchgate.net
Novel Synthetic Approaches for Stereoselective Production
Stereoselective synthesis is crucial for producing enantiomerically pure compounds, as different enantiomers can exhibit distinct biological activities. Novel approaches in this area aim to control the formation of stereocenters during synthesis.
Chiral auxiliaries: The use of chiral auxiliaries involves attaching a chiral molecule to a prochiral starting material, influencing the stereochemical outcome of a reaction. After the reaction, the chiral auxiliary is typically removed. This strategy has been applied in the synthesis of chiral 3-(piperidin-3-yl)-1H-indole derivatives. nih.govnih.gov
Stereoselective reactions: Developing reactions that inherently favor the formation of one stereoisomer over the other, such as asymmetric catalysis or diastereoselective transformations, is a key focus. While general examples of stereoselective synthesis in organic chemistry exist, specific details regarding stereoselective routes solely for this compound are not extensively detailed in the provided search results. However, the importance of stereoselective approaches in the synthesis of new drug approvals highlights the relevance of this area. acs.org
Computational and Structural Biology Investigations of Bche in 29
Quantitative Structure-Activity Relationship (QSAR) Modeling for BChE-IN-29 Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to create a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For a series of BChE inhibitors, QSAR models can predict the inhibitory potency of new, unsynthesized derivatives, thereby guiding the design of more effective compounds.
The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. protoqsar.com For BChE inhibitors, a variety of descriptors are typically calculated and correlated with their inhibitory activity (expressed as pIC₅₀ or pKᵢ). These descriptors fall into several categories. nih.govnih.gov
Topological and Constitutional Descriptors: These describe the 2D structure of the molecule, including atom connectivity and branching. Examples include valence molecular connectivity indices (e.g., ²χᵛ and ³χᵛ) and the number of specific atom types or functional groups (e.g., nOH for hydroxyl groups). nih.govnih.gov
Physicochemical Descriptors: These relate to the compound's bulk properties. A crucial descriptor in this class is the octanol-water partition coefficient (e.g., AlogP), which quantifies the molecule's lipophilicity. nih.gov
Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment and the energies of molecular orbitals (HOMO/LUMO), which are important for molecular interactions. nih.gov
3D Descriptors: These describe the three-dimensional shape and steric properties of the molecule. researchgate.net
The selection of the most relevant descriptors is a critical step, often achieved through statistical techniques like genetic function approximation (GFA) or multiple linear regression (MLR), to build a model that accurately links these structural features to inhibitory potency. nih.govnih.gov
Table 1: Common Molecular Descriptors in BChE Inhibitor QSAR Studies
| Descriptor Category | Example Descriptors | Significance for BChE Inhibition |
|---|---|---|
| Topological | Valence molecular connectivity indices (χᵛ) | Describes molecular size, shape, and branching, which influences fit within the BChE active site. |
| Constitutional | Number of hydroxyl groups (nOH) | Indicates potential for hydrogen bonding with amino acid residues in the enzyme's active site. |
| Physicochemical | AlogP (Lipophilicity) | Relates to the compound's ability to cross biological membranes and interact with hydrophobic pockets in the BChE gorge. |
| Electronic | Dipole Moment | Influences long-range electrostatic interactions between the inhibitor and the enzyme. |
A QSAR model is only useful if it is robust and has strong predictive power for new compounds. Therefore, rigorous validation is essential. rsc.org This is typically performed using both internal and external validation methods. sciforum.net
Internal Validation: This process assesses the stability and robustness of the model using the same dataset it was trained on. A common technique is cross-validation (leave-one-out or leave-n-out), which generates a cross-validation coefficient (q²).
External Validation: This is a more stringent test where the model is used to predict the activity of a separate "test set" of compounds that were not used in its development. The predictive ability is measured by the predictive correlation coefficient (r²_pred). nih.gov
A statistically sound QSAR model for BChE inhibitors would exhibit high values for the squared correlation coefficient (r²) for the training set and high values for q² and r²_pred for the validation sets, indicating a reliable and predictive model. researchgate.netrsc.org
Table 2: Key Statistical Parameters for QSAR Model Validation
| Parameter | Description | Typical Value for a Good Model |
|---|---|---|
| r² (Squared Correlation Coefficient) | Measures the goodness-of-fit of the model for the training set data. | > 0.8 |
| q² (Cross-Validated r²) | Measures the internal predictive ability of the model. | > 0.7 |
| r²_pred (Predictive r²) | Measures the model's ability to predict the activity of an external test set. | > 0.7 |
| S.E. (Standard Error) | Indicates the absolute error in the predicted activity values. | As low as possible |
Pharmacophore Modeling and Virtual Screening for this compound-like Inhibitors
Pharmacophore modeling is another powerful computational tool used to identify novel inhibitors. mdpi.com A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific target like BChE. nih.govnih.gov
The process begins by aligning a set of known, structurally diverse BChE inhibitors to identify common chemical features responsible for their activity. researchgate.net This generates a 3D hypothesis (a pharmacophore model) that can be used as a query for virtual screening. This model typically includes features such as:
Hydrogen Bond Acceptors (HBA)
Hydrophobic (HY) groups
Ring Aromatic (RA) features nih.gov
Once validated, this pharmacophore model is used to rapidly screen large databases containing millions of compounds. nih.gov Molecules from the database that successfully map their chemical features onto the pharmacophore model are identified as "hits." mdpi.com These hits are considered potential BChE inhibitors and can be selected for further computational analysis, such as molecular docking, before being prioritized for chemical synthesis and biological testing.
X-ray Crystallography or Cryo-EM Studies of this compound-Bound Complexes (if reported for similar compounds)
While a crystal or Cryo-EM structure of BChE in a complex specifically with this compound may not be publicly available, numerous high-resolution structures of human BChE bound to various inhibitors have been determined. nih.gov These experimental structures are invaluable for understanding the molecular basis of inhibition and for validating computational models.
X-ray crystallography is a technique used to determine the precise three-dimensional atomic coordinates of molecules by analyzing the diffraction pattern of X-rays passing through a crystal of the molecule. berstructuralbioportal.org For BChE, crystallographic studies reveal how inhibitors position themselves within the enzyme's long, narrow active-site gorge. These structures provide atomic-level detail on the specific interactions—such as hydrogen bonds, π-π stacking, and hydrophobic contacts—between the inhibitor and key amino acid residues of the BChE active site.
Table 3: Examples of Publicly Available BChE Structures
| PDB ID | Technique | Resolution | Description |
|---|---|---|---|
| 2XQG | X-ray Diffraction | 2.30 Å | Human BChE inhibited by a racemic V-series nerve agent analog. |
Experimentally determined structures from X-ray crystallography and Cryo-EM serve as the ultimate benchmark for validating computational predictions. nih.gov The binding pose of an inhibitor predicted by a molecular docking simulation, for instance, can be directly compared to the pose observed in a co-crystal structure. A high degree of similarity between the predicted and experimental poses provides strong evidence for the accuracy of the computational model. This validation step is crucial, confirming that the computational approaches used in QSAR and pharmacophore-based screening are built on a structurally sound foundation, thereby increasing confidence in their ability to identify promising new inhibitors like this compound.
Mechanistic and Preclinical Investigations of Bche in 29 in Biological Models
In Vitro Cellular Studies of BChE-IN-29 Activity
In vitro cellular studies provide a controlled environment to investigate the direct effects of this compound on various cell types relevant to neurological function and disease. These studies help to elucidate the compound's mechanisms of action at a fundamental level.
Investigation of this compound Effects in Cultured Cell Lines (e.g., Neuronal, Glial, SH-SY5Y)
Cultured cell lines, such as neuronal, glial, and SH-SY5Y cells, are commonly used models to study the effects of compounds on cellular health and function. SH-SY5Y human neuroblastoma cells, for instance, are utilized in neurotoxicity assays and express markers of cholinergic and dopaminergic systems. researchgate.netmednexus.orgucl.ac.uk While SH-SY5Y cells express both acetylcholinesterase (AChE) and BChE, the rate of substrate hydrolysis by AChE is significantly higher than that by BChE in these cells. researchgate.net Studies have confirmed the presence of active AChE and immature BChE in SH-SY5Y cell lysates. researchgate.net
Research involving this compound or related BChE inhibitors in cell lines like SH-SY5Y has explored their impact on cell viability and potential neuroprotective effects. For example, a neuroprotective effect against toxic amyloid-beta (Aβ1–42) in SH-SY5Y cells has been reported for a compound with high inhibitory activity and selectivity against BChE. researchgate.net Another study using differentiated SH-SY5Y cells investigated the protective effect of a different extract against hydrogen peroxide-induced neurodegeneration, highlighting the use of this cell line for neuroprotection studies. dergipark.org.tr While specific detailed findings for this compound across a range of neuronal and glial cell lines were not extensively detailed in the search results, the use of these cell models is standard practice for evaluating compounds targeting cholinesterases and neuroprotection.
Assessment of Intracellular Cholinesterase Activity Modulation
Modulating intracellular cholinesterase activity is a key mechanism for compounds targeting these enzymes. The Ellman method is a widely used photometric technique for determining cholinesterase activity in tissue extracts, homogenates, and cell suspensions. nih.govacs.org This method typically involves using acetylthiocholine (B1193921) as a substrate for AChE and butyrylthiocholine (B1199683) for BChE, often with selective inhibitors like BW284C51 for AChE and iso-OMPA for BChE to differentiate their activities. nih.gov
While direct data on this compound's modulation of intracellular cholinesterase activity across various cell lines was not explicitly found, studies on related BChE inhibitors demonstrate the principle of assessing this modulation. For instance, research on other compounds has shown their ability to inhibit BChE activity in cell lysates. The assessment of intracellular cholinesterase activity modulation is crucial for understanding how effectively a compound reaches its target within the cell.
Evaluation of Neuroprotective Mechanisms at the Cellular Level (e.g., Reactive Oxygen Species Scavenging, Metal Chelation)
Neuroprotective mechanisms at the cellular level often involve combating oxidative stress and maintaining cellular homeostasis. Reactive Oxygen Species (ROS) scavenging and metal chelation are two such mechanisms. Elevated ROS levels and metal dysregulation are implicated in neurodegenerative processes. rsc.orgfrontiersin.orgresearchgate.netrsc.org
Compounds with neuroprotective potential may exhibit the ability to scavenge ROS or chelate metal ions like copper, zinc, and iron, which can contribute to oxidative damage and protein aggregation. frontiersin.orgresearchgate.netrsc.org While the search results did not provide specific data on this compound's direct ROS scavenging or metal chelation activities, some multi-target-directed ligands designed to inhibit cholinesterases also incorporate features for metal chelation and diminishing ROS production. frontiersin.orgnih.gov This suggests that exploring these mechanisms for this compound would be a relevant area of investigation, aligning with broader strategies for neuroprotection in the context of cholinesterase inhibition.
Modulation of Cellular Signaling Pathways (e.g., Tau Phosphorylation)
Modulation of cellular signaling pathways, particularly those involved in tau phosphorylation, is another critical aspect of investigating neuroprotective compounds. Abnormal tau phosphorylation is a hallmark of several neurodegenerative diseases, including Alzheimer's disease. microbialcell.comresearchgate.netresearchgate.net Various kinases, such as GSK3β and CDK5, are involved in tau phosphorylation. microbialcell.comresearchgate.netresearchgate.netfrontiersin.org
Cholinesterase inhibitors have been suggested to have "non-classical" roles in modulating signaling pathways, including tau phosphorylation. acs.orgoup.com For example, some studies indicate that Aβ can increase tau phosphorylation by activating kinases like GSK3β. researchgate.net While direct evidence linking this compound specifically to the modulation of tau phosphorylation or related signaling pathways was not found in the provided search results, the potential for cholinesterase inhibitors to influence these pathways is recognized in the broader research landscape. acs.orgoup.com Further investigation into this compound's effects on kinases and phosphatases involved in tau metabolism would be necessary to determine its role in modulating these pathways.
Ex Vivo Tissue and Organotypic Slice Culture Studies
Ex vivo studies, using tissue or organotypic slice cultures, allow for the investigation of a compound's effects in a more complex environment that retains some of the native tissue architecture and cell-cell interactions compared to dissociated cell cultures. tandfonline.com
Effects of this compound on Cholinesterase Activity in Tissue Homogenates
Measuring cholinesterase activity in tissue homogenates is a common ex vivo method to assess a compound's inhibitory potency and selectivity in a tissue context. This involves preparing a homogenized tissue sample and then measuring enzyme activity using methods like the Ellman assay, often with selective inhibitors to distinguish between AChE and BChE activity. nih.govbiorxiv.orgresearchgate.netirb.hr
Studies on various compounds have demonstrated the use of tissue homogenates (e.g., brain tissue) to evaluate their effects on BChE activity. researchgate.net For instance, research on S-(+)-carvone, a monoterpene, included ex vivo studies to determine its level in tissues and its BChE inhibitory activity. nih.govmdpi.com While direct data on this compound's effects on cholinesterase activity specifically in tissue homogenates was not detailed in the search results, this type of ex vivo analysis is a standard approach for characterizing the biochemical activity of cholinesterase inhibitors in a relevant biological matrix.
Compound Information
| Compound Name | PubChem CID |
| This compound | 11027124 |
Data Tables
Based on the provided search results, specific quantitative data directly related to this compound's activity in the outlined sections is limited. However, the search results provide examples of the types of data generated in these studies for other compounds or in general contexts. Below are illustrative examples of how data tables might be presented if specific data for this compound were available, based on the information found.
Table 6.1.1: Effect of Compound X on SH-SY5Y Cell Viability
| Compound X Concentration | Cell Viability (% of Control) |
| Control | 100 |
| 1 µM | 95 |
| 10 µM | 88 |
| 100 µM | 75 |
Table 6.1.2: Modulation of Intracellular BChE Activity by Compound Y in Cultured Cells
| Compound Y Concentration | Intracellular BChE Activity (% of Control) |
| Control | 100 |
| 0.1 µM | 90 |
| 1 µM | 70 |
| 10 µM | 40 |
Modulation of Neurotransmitter Levels in Brain Slices
Studies utilizing rat brain slices have investigated the impact of selective BChE inhibition on neurotransmitter levels, particularly acetylcholine (B1216132). Research with selective BChE inhibitors, such as cymserine (B1245408) analogs, has demonstrated that selective BChE inhibition can augment long-term potentiation (LTP) in hippocampal slice preparations. pnas.orgnih.govresearchgate.net This suggests that increased availability of ACh mediated by BChE inhibition could potentially enhance learning and memory processes. pnas.org
In Vivo Animal Model Investigations of this compound's Biological Impact
In vivo studies using animal models, predominantly rodents, have been instrumental in characterizing the biological impact of BChE inhibition. These investigations have explored the effects on cognitive function, neurological disorder models, biomarker modulation, downstream molecular effects, interactions with endogenous substrates, and applications in live animal imaging. The findings presented in this section are based on studies using various BChE inhibitors, as specific in vivo data for this compound across all these aspects were not extensively available in the search results.
Characterization of this compound's Pharmacological Activity in Rodent Models (e.g., Cognitive Impairment, Neurological Disorder Models)
Research using selective BChE inhibitors, including cymserine analogs like (-)-N1-phenethylnorcymserine (PEC) and (-)-N1,N8-bisnorcymserine (BNC), has shown promising pharmacological activity in rodent models relevant to cognitive impairment and neurological disorders. These compounds have been demonstrated to improve the cognitive performance of aged rats in maze navigation tasks. pnas.orgnih.govresearchgate.net Furthermore, selective BChE inhibition mediated by compounds like PEC has been shown to ameliorate cognitive dysfunction induced by amyloid-β peptide in mice, with effects comparable to those observed with selective AChE inhibitors or dual AChE/BChE inhibitors. nih.gov These beneficial effects on memory impairment may be associated with a transient increase in the extracellular level of ACh through BChE inhibition. nih.gov Another study identified highly potent and selective BChE inhibitors, such as S06-1011 and S06-1031, which exhibited neuroprotective effects and improved cognition in scopolamine- and Aβ1–42 peptide-induced cognitive deficit models in mice. acs.org Compound (R)-(−)-3, a potent BChE inhibitor, also showed procognitive effects in mice with scopolamine-induced and Aβ1–42-induced cognitive deficits. acs.org
Analysis of this compound Induced Modulation of Specific Biomarkers (e.g., Aβ peptide levels, Acetylcholine levels)
Modulation of key biomarkers, such as acetylcholine and amyloid-β (Aβ) peptide levels, has been observed in animal models treated with BChE inhibitors. Microdialysis studies in rats have shown that administration of selective BChE inhibitors, such as PEC, leads to dose-dependent increases in endogenous extracellular concentrations of ACh in the parietal cortex. pnas.orgresearchgate.net For instance, PEC at doses of 1.25 and 2.5 mg/kg induced significant increases in ACh levels compared to preadministration levels. pnas.org
| Compound | Dose (mg/kg, i.p.) | Peak Increase in Cortical Extracellular ACh (% of baseline) | Time to Peak (min) |
|---|---|---|---|
| PEC | 1.25 | ~180% | 40 |
| PEC | 2.5 | ~290% | 40 |
Treatment with cymserine analogs, including PEC, has also been shown to reduce levels of intracellular and secreted amyloid-beta precursor protein (APP) and secreted Aβ40 in cultured human neuroblastoma cells. pnas.org In transgenic mice that overexpress human mutant amyloid precursor protein, treatment with cymserine analogs resulted in lower Aβ peptide brain levels compared to controls. pnas.orgnih.gov BChE knockout in a mouse model of AD also showed a reduction of fibrillar Aβ plaque deposition. thno.orgmdpi.com
Investigation of Downstream Molecular and Cellular Effects in Animal Brains
Investigations into the downstream molecular and cellular effects of BChE inhibition in animal brains have provided further insights into its biological impact. Selective BChE inhibition in rat brain slices has been shown to augment long-term potentiation (LTP), a cellular correlate of learning and memory. pnas.orgnih.govresearchgate.net This suggests that BChE modulation can influence synaptic plasticity. Studies have also explored the relationship between BChE and neuroinflammation, with some research indicating that BChE produced by reactive astrocytes can potentially worsen cognitive functions. nih.gov
Studies on this compound Interaction with Endogenous Substrates (e.g., Ghrelin Hydrolysis)
Beyond its role in acetylcholine hydrolysis, BChE is known to interact with other endogenous substrates. One notable interaction is the hydrolysis of ghrelin, an acylated peptide hormone involved in regulating hunger, feeding, and stress. pnas.orgtandfonline.comrsc.orgnih.govfrontiersin.org Studies have shown that BChE can hydrolyze ghrelin to desacyl ghrelin, the inactive form. tandfonline.comrsc.org Although the catalytic efficiency of BChE with ghrelin is lower compared to smaller substrates like acetylcholine, it can still influence circulating levels of ghrelin. nih.gov Research in mice has demonstrated that high plasma levels of BChE, achieved through viral gene transfer, lead to significantly reduced plasma ghrelin levels. pnas.orgnih.gov Conversely, BChE knockout mice exhibited increased ghrelin levels. pnas.org This BChE-catalyzed ghrelin hydrolysis has been linked to effects on aggressive behavior and social stress in mice. pnas.orgnih.govfrontiersin.org Furthermore, a selective BChE inhibitor, S06-1011, was found to increase ghrelin levels in mice. acs.org
Application of this compound as a Biochemical Probe in Live Animal Imaging
BChE inhibitors and substrates have been explored for their potential application as biochemical probes in live animal imaging to visualize BChE activity and its distribution. Novel chemiluminescent and fluorescent probes activated by BChE have been developed for real-time monitoring of BChE activity in living systems, including animal models. rhhz.netresearchgate.netbohrium.com For example, a chemiluminescent probe (BCC) and a chemiluminescent probe (CL-BChE) have been utilized for imaging endogenous BChE activity in tumor-bearing mice models, demonstrating their ability to visualize BChE activity in different regions of the body with high contrast. rhhz.netresearchgate.net Near-infrared fluorescent probes, such as BChE-NIRFP and FDCM-BChE, have also been developed and applied for tracking endogenous BChE in vivo in models like AD mice and mice with liver injury or diabetes. bohrium.comacs.orgbohrium.com Additionally, a novel BChE-selective inhibitor labeled with Carbon-11 ([¹¹C]4) has been investigated as a positron emission tomography (PET) tracer for assessing BChE abundance in the brains of AD mouse models. thno.orgconicet.gov.ar These imaging studies suggest that BChE can serve as a promising biomarker for conditions like AD, and BChE-targeted probes allow for its visualization in living animals. thno.orgconicet.gov.ar
Emerging Research Paradigms and Future Directions for Bche in 29
Exploration of BChE-IN-29 in Non-Canonical Roles of Butyrylcholinesterase
Beyond its established role in hydrolyzing choline (B1196258) esters and detoxifying certain compounds like succinylcholine (B1214915) and cocaine, BChE is increasingly recognized for its involvement in a range of non-canonical functions. nih.govmdpi.comchemrxiv.orgnih.gov These include potential roles in lipid metabolism, regulation of ghrelin (a hunger hormone), and influence on social behavior. chemrxiv.org BChE has also been implicated in inflammatory conditions and may serve as a biomarker for various diseases, including Alzheimer's disease (AD) and type 2 diabetes. mdpi.comchemrxiv.org Given that BChE activity can increase in certain pathological states, such as the progression of AD, selective inhibition of BChE is being explored as a therapeutic strategy. nih.gov
While specific studies on this compound in these non-canonical roles are not extensively documented, a compound capable of modulating BChE activity, such as this compound, could serve as a valuable probe to further investigate these diverse functions. Research utilizing selective BChE inhibitors has provided insights into its involvement in processes like ghrelin regulation and the modulation of amyloid-beta levels in AD models. nih.gov Future research could potentially explore how this compound interacts with BChE in the context of lipid metabolism, inflammatory pathways, or the regulation of peptides like ghrelin, thereby shedding light on the enzyme's broader physiological impact.
Development of this compound as a Research Tool for Cholinesterase Biology
Understanding the intricate biology of cholinesterases, including their distinct roles, regulation, and interactions, requires specific and reliable research tools. BChE knockout mice, for instance, have been instrumental in elucidating some of BChE's physiological functions, such as its role in fat metabolism and its capacity to hydrolyze acetylcholine (B1216132) in the absence of AChE. Furthermore, selective inhibitors and activity-based probes are crucial for dissecting the specific contributions of BChE in complex biological systems.
The potential for this compound to be developed as a research tool hinges on its selectivity and mechanism of interaction with BChE. If this compound demonstrates high specificity for BChE over AChE and other esterases, it could be utilized in various in vitro and in vivo studies to selectively inhibit BChE activity and observe the resulting biological consequences. Such studies could contribute to a more complete understanding of BChE's physiological roles and its interplay with AChE in different tissues and disease states. Characterizing the binding kinetics and target engagement of this compound would be essential in establishing its utility as a reliable research tool in cholinesterase biology.
Integration of this compound Research with Systems Biology and Multi-Omics Approaches
Systems biology and multi-omics approaches aim to provide a holistic understanding of biological systems by integrating data from multiple layers, such as genomics, transcriptomics, proteomics, and metabolomics. bioscipublisher.com These approaches are increasingly applied to unravel the complexity of diseases and biological processes.
Integrating research on this compound with systems biology and multi-omics could offer a comprehensive view of how modulating BChE activity impacts global biological networks. For example, investigating the effects of this compound on the transcriptome, proteome, or metabolome in specific cell types or tissues could reveal downstream pathways and biological processes influenced by BChE inhibition. While direct studies on this compound in this context are not available, the application of multi-omics to study the effects of cholinesterase modulation in conditions like AD is a relevant area of research. Such integrated approaches could identify novel biomarkers, affected pathways, and potential off-target effects related to this compound or similar compounds, providing a more complete picture of their biological impact.
Potential of this compound Scaffold in Multitarget-Directed Ligand Design
The multifactorial nature of many diseases, particularly neurodegenerative disorders like AD, has driven the development of multitarget-directed ligands (MTDLs). MTDLs are designed to simultaneously interact with multiple biological targets involved in disease pathogenesis, offering potential advantages over single-target therapies. Cholinesterase inhibition, particularly of BChE, is a relevant strategy in the design of MTDLs for AD due to BChE's increasing activity in advanced stages of the disease.
The chemical structure of this compound could potentially serve as a scaffold for the design of novel MTDLs. By chemically linking the this compound structure to pharmacophores targeting other relevant pathways involved in a specific disease (e.g., amyloid-beta aggregation, tau phosphorylation, oxidative stress, or inflammation), researchers could develop compounds with polypharmacological profiles. chemrxiv.org The success of such an approach would depend on the ability to retain or enhance BChE inhibitory activity while achieving desired interactions with additional targets. Although specific MTDLs based on the this compound scaffold are not described in the search results, the concept of combining cholinesterase inhibition with other targets in MTDL design is a well-established area of research.
Investigation of this compound Interactions with Underexplored Enzymatic or Receptor Systems
While BChE's primary function involves the hydrolysis of choline esters, its broader substrate specificity suggests potential interactions with other enzymatic or receptor systems that are not yet fully characterized. Exploring the interaction of this compound with such underexplored systems could uncover novel biological activities or off-target effects.
Research in this area would involve screening this compound against panels of enzymes, receptors, and transporters to identify any significant binding or modulation. Given BChE's reported interactions with compounds beyond choline esters, including certain drugs and peptides, it is plausible that a BChE-targeting compound like this compound could also interact with other biological molecules. nih.gov Identifying such interactions could provide valuable insights into potential polypharmacological effects or contribute to understanding the broader impact of BChE modulation on cellular signaling and function.
Advanced Methodological Applications in this compound Research (e.g., Optogenetic or Chemogenetic Interventions)
Advanced methodologies like optogenetics and chemogenetics allow for precise temporal and spatial control over cellular activity and signaling pathways. These techniques involve genetically encoding light-sensitive proteins (optogenetics) or engineered receptors activated by designer drugs (chemogenetics) in specific cell populations. While predominantly applied in neuroscience to study neuronal circuits, these methods are also being explored for manipulating other cell types, including glial cells which are known to express BChE. nih.gov
Applying optogenetic or chemogenetic approaches in conjunction with this compound research could enable a more refined investigation of BChE function in specific cell types or circuits. For instance, if BChE expression or activity in a particular cell population is linked to a specific physiological or pathological process, chemogenetic tools could be used to manipulate this cell population's activity, and the effects of this compound treatment could be evaluated in this context. Conversely, if this compound is found to have effects on specific cellular processes, optogenetic or chemogenetic techniques could help dissect the underlying cellular mechanisms and identify the relevant cell types involved. While there are no direct studies linking this compound with these advanced methodologies in the search results, the increasing use of optogenetics and chemogenetics in studying enzyme function and cellular interactions suggests a potential avenue for future research involving BChE inhibitors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
